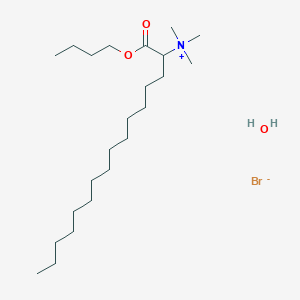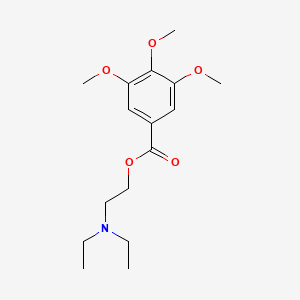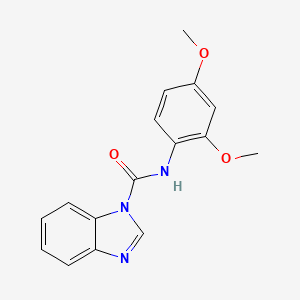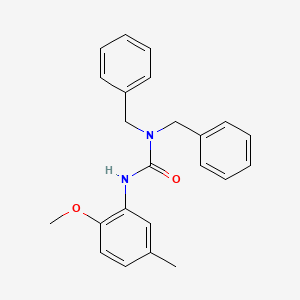
Urea, N'-(2-methoxy-5-methylphenyl)-N,N-bis(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibenzyl-N’-(2-methoxy-5-methylphenyl)urea: is an organic compound with the molecular formula C23H24N2O2 It is a urea derivative characterized by the presence of two benzyl groups and a substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-N’-(2-methoxy-5-methylphenyl)urea typically involves the reaction of N,N-dibenzylamine with 2-methoxy-5-methylphenyl isocyanate . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-dibenzyl-N’-(2-methoxy-5-methylphenyl)urea can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl positions, using reagents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding urea derivatives with oxidized benzyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
N,N-dibenzyl-N’-(2-methoxy-5-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-dibenzyl-N’-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- N,N-dibenzyl-N’-(2-methoxyphenyl)urea
- N,N-dibenzyl-N’-(2-methylphenyl)urea
- N,N-dibenzyl-N’-(2-methoxy-4-methylphenyl)urea
Comparison: N,N-dibenzyl-N’-(2-methoxy-5-methylphenyl)urea is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring. This structural variation can influence its chemical reactivity, biological activity, and overall properties compared to similar compounds.
Propiedades
Número CAS |
86764-69-4 |
|---|---|
Fórmula molecular |
C23H24N2O2 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
1,1-dibenzyl-3-(2-methoxy-5-methylphenyl)urea |
InChI |
InChI=1S/C23H24N2O2/c1-18-13-14-22(27-2)21(15-18)24-23(26)25(16-19-9-5-3-6-10-19)17-20-11-7-4-8-12-20/h3-15H,16-17H2,1-2H3,(H,24,26) |
Clave InChI |
QENSTJKJSDMWLV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanedioic acid, 1,3-bis[2-[[(4-methylphenyl)amino]thioxomethyl]hydrazide]](/img/structure/B11955939.png)
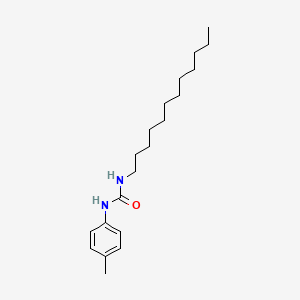


![Trisulfide, bis[(4-methylphenyl)sulfonyl]](/img/structure/B11955982.png)


